molecular formula C18H15N5O2S2 B2956816 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1421459-63-3

2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2956816
CAS No.: 1421459-63-3
M. Wt: 397.47
InChI Key: QLOMSDAAIDDHCW-UHFFFAOYSA-N
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Description

2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the thiazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide: shares structural similarities with other pyrrolo[3,2-d]pyrimidine derivatives and thiazole-containing compounds.

    Methanone, (3-methoxyphenyl)[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-: is another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-25-12-4-2-11(3-5-12)13-8-20-16-15(13)21-10-22-17(16)27-9-14(24)23-18-19-6-7-26-18/h2-8,10,20H,9H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOMSDAAIDDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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